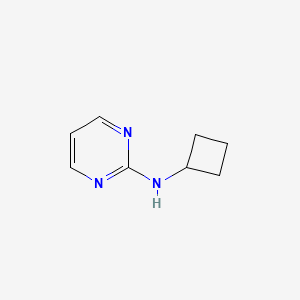

N-cyclobutylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCKIZRCOIKWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclobutylpyrimidin 2 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-cyclobutylpyrimidin-2-amine reveals two primary strategic disconnections. The most direct approach involves the disconnection of the C-N bond between the pyrimidine (B1678525) ring and the cyclobutylamino group. This leads to two key synthons: a 2-halopyrimidine (typically 2-chloropyrimidine) as the electrophile and cyclobutylamine (B51885) as the nucleophile. This strategy forms the basis for several synthetic methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A more fundamental disconnection involves breaking the bonds that form the pyrimidine ring itself. This approach considers the construction of the heterocyclic core from acyclic precursors. A common strategy for forming 2-aminopyrimidines is the condensation of a 1,3-dielectrophilic species with a guanidine (B92328) derivative. This allows for the introduction of various substituents on the pyrimidine ring prior to the final amination step.

Classical and Modern Synthetic Routes to the Pyrimidine Core

The synthesis of the pyrimidine core, particularly 2-halopyrimidines, is a critical first step in many synthetic approaches to this compound.

Classical methods for the synthesis of 2-chloropyrimidine (B141910) often start from readily available precursors. One established method is the diazotization of 2-aminopyrimidine (B69317) followed by a Sandmeyer-type reaction. In this process, 2-aminopyrimidine is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form an unstable diazonium salt, which then decomposes to yield 2-chloropyrimidine. nih.govresearchgate.net Another classical approach involves the chlorination of 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2(1H)-one) using reagents like phosphorus oxychloride (POCl₃). nih.gov

Modern synthetic routes often focus on improving efficiency, safety, and scalability. One patented method describes the preparation of 2-chloropyrimidine from dicyandiamide (B1669379). researchgate.net This process involves the high-temperature reaction of dicyandiamide with ammonium (B1175870) chloride to produce guanidine hydrochloride, which is then condensed with 1,1,3,3-tetramethoxypropane (B13500) to form 2-aminopyrimidine. The final step is the low-temperature reaction of 2-aminopyrimidine with sodium nitrite in the presence of a zinc chloride catalyst to afford 2-chloropyrimidine. researchgate.net Microwave-assisted synthesis has also emerged as a modern technique for the rapid and efficient construction of substituted 2-aminopyrimidines from β-ketoesters or β-aldehydoesters and guanidine hydrochloride. rsc.org

Introduction of the Cyclobutyl Moiety via Amination Reactions

With a suitable pyrimidine precursor in hand, the introduction of the cyclobutylamino group can be achieved through several key amination strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a direct and often efficient method for the amination of activated heteroaryl halides. The pyrimidine ring is inherently electron-deficient, which makes 2-halopyrimidines highly susceptible to nucleophilic attack. nih.gov The reaction of 2-chloropyrimidine with cyclobutylamine, typically in the presence of a base and a suitable solvent, can proceed via an SNAr mechanism to yield this compound. youtube.com

The reactivity of the heteroaryl halide in SNAr reactions is a critical factor. For instance, 2-chloropyrimidine is significantly more reactive towards nucleophiles than chlorobenzene, and even more reactive than 2-chloropyridine. nih.gov This high reactivity often allows the reaction to proceed under relatively mild conditions without the need for a metal catalyst. nih.gov

Reductive Amination Pathways

Reductive amination represents an alternative strategy for the formation of C-N bonds. wikipedia.orglibretexts.org In the context of this compound synthesis, this would theoretically involve the reaction of a 2-carbonylpyrimidine derivative (e.g., pyrimidine-2-carbaldehyde or a 2-acylpyrimidine) with cyclobutylamine to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com

However, this pathway is generally less common for the synthesis of N-substituted 2-aminopyrimidines due to the often more complex synthesis of the required carbonyl precursors compared to the readily available halopyrimidines.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen bonds, particularly for less reactive aryl and heteroaryl halides. sci-hub.catnumberanalytics.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org

For the synthesis of this compound, this would involve the coupling of 2-chloropyrimidine with cyclobutylamine. While highly effective, the necessity of a precious metal catalyst for a highly activated substrate like 2-chloropyrimidine is a point of consideration, especially when compared to the often facile SNAr reaction. nih.gov However, for more challenging substrates or for achieving higher yields and cleaner reactions under specific conditions, the Buchwald-Hartwig amination remains a valuable option. sci-hub.cat

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the heteroaryl halide, coordination and deprotonation of the amine, and reductive elimination of the final product to regenerate the active catalyst. acsgcipr.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve sustainability. rasayanjournal.co.inbenthamdirect.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govresearchgate.net

Several green techniques can be applied to the synthetic steps for this compound:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in both the formation of the pyrimidine ring and the subsequent amination step. researchgate.netrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication can also accelerate reaction rates and improve efficiency, providing an alternative energy source to conventional heating. researchgate.netrasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. rasayanjournal.co.in For instance, SNAr reactions on 2-chloropyrimidine have been successfully carried out in water. nih.gov

Catalyst-Free and Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together, which minimizes waste. researchgate.net Given the high reactivity of 2-chloropyrimidine, catalyst-free SNAr reactions are often feasible. nih.gov

Multicomponent Reactions: Designing synthetic routes that involve multicomponent reactions, where three or more reactants are combined in a single step to form the product, can improve atom economy and reduce the number of synthetic operations. rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.

Solvent-Free or Low-Environmental-Impact Solvent Approaches

Modern synthetic chemistry prioritizes the reduction or elimination of hazardous organic solvents. For the synthesis of aminopyrimidines, several green and sustainable approaches have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields. The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave irradiation, which is considered an eco-friendly method. nanobioletters.com In some instances, water, a benign and environmentally safe solvent, has been employed under microwave conditions to facilitate the efficient synthesis of disubstituted 5-aminopyrimidines from vinyl azides. tandfonline.comresearchgate.net This approach is notable for its high conversion rates, short reaction times, and cleaner reaction profiles. tandfonline.com

Solvent-free, or solid-state, synthesis represents an ideal green chemistry approach. Mechanochemical methods, such as ball milling, enable reactions to proceed by mechanical force, often without any solvent. organic-chemistry.orgmostwiedzy.pl The addition of amines to activated alkynes to form enamines, key intermediates for heterocycles, has been achieved quantitatively within minutes in a planetary ball mill without the need for a catalyst or base. organic-chemistry.org Another solvent-free method involves grinding reagents together in a mortar and pestle, sometimes with a catalytic amount of acid, to produce imines and other derivatives. jocpr.com These techniques significantly reduce waste and environmental impact. cmu.edu

Catalyst Development for Sustainable Synthesis

The development of efficient and sustainable catalysts is crucial for modern organic synthesis. While palladium-catalyzed reactions are dominant, research into catalysts based on more earth-abundant metals and heterogeneous systems is expanding.

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and its catalyst systems have undergone significant evolution. wikipedia.orgnih.gov The development of specialized phosphine ligands has been critical. Bidentate ligands like Xantphos are effective for the coupling of amines with aryl halides, including the synthesis of N-arylpyrimidin-2-amine derivatives. wikipedia.orgmdpi.com More advanced, sterically hindered dialkylbiaryl monophosphine ligands (e.g., BrettPhos, GPhos) have expanded the scope of C-N coupling to include a wide variety of primary amines and can often facilitate reactions at room temperature. mit.edulibretexts.org

Earth-Abundant Metal Catalysts: To enhance sustainability, catalysts based on earth-abundant metals like nickel and iron are being explored. Pincer-type Nickel(II)-NNS complexes have been reported as highly efficient catalysts for the one-pot, sustainable synthesis of substituted pyrimidines through acceptorless dehydrogenative annulation. nih.gov This method proceeds in eco-friendly media and produces water as the only significant byproduct. nih.gov Iron-based catalysts, supported on materials like nitrogen-doped silicon carbide, have also been developed for the reductive amination of ketones and aldehydes to form primary amines, showcasing the potential of 3d metals in amine synthesis. d-nb.info

Heterogeneous Catalysts: The use of reusable, heterogeneous catalysts aligns with green chemistry principles. Chitosan, a biodegradable polymer, has been employed as a renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions. rsc.org Similarly, montmorillonite (B579905) clays (B1170129) are used as solid acid catalysts in various reactions to produce pyrimidine derivatives. researchgate.net

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be approached through several routes, with the most direct being the reaction of 2-chloropyrimidine with cyclobutylamine. The optimization of reaction parameters such as solvent, base, catalyst, temperature, and reaction time is essential to maximize product yield and purity.

A common method for synthesizing related N-substituted aminopyrimidines involves the sequential nucleophilic aromatic substitution of a dihalopyrimidine. For example, the synthesis of 2-chloro-N-cyclobutylpyrimidin-4-amine was achieved by reacting 2,4-dichloropyrimidine (B19661) with one equivalent of cyclobutylamine at room temperature in dichloromethane (B109758) (DCM). nih.govacs.org This reaction proceeds without a catalyst, relying on the inherent reactivity of the starting materials.

For less reactive substrates or to achieve higher efficiency, the Buchwald-Hartwig amination is the method of choice. wuxiapptec.comorganic-chemistry.org Optimization of this palladium-catalyzed reaction involves screening various components. The general reactivity order for aryl halides in this coupling is Ar-Br > Ar-Cl > Ar-I > Ar-OTf. wuxiapptec.com The choice of base is also critical; common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or weaker carbonate bases like K₂CO₃ or Cs₂CO₃. mdpi.comlibretexts.org

Below are tables detailing typical reaction conditions for the synthesis of N-substituted aminopyrimidines.

Table 1: SNAr Synthesis of an N-Cyclobutylaminopyrimidine Analog

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Cyclobutylamine | DCM | Room Temp. | 16 h | 2-Chloro-N-cyclobutylpyrimidin-4-amine | 3% | nih.govacs.org |

Table 2: Optimized Buchwald-Hartwig Conditions for N-Arylpyrimidin-2-amine Synthesis

| Aryl Halide | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 82% | mdpi.com |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 4-Fluoroaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 31% | mdpi.com |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 4-Methoxyaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27% | mdpi.com |

Stereoselective Synthetic Approaches (if applicable)

The parent molecule, this compound, is achiral and therefore does not require a stereoselective synthesis. However, for analogs of this compound that possess one or more stereocenters, stereoselective methods are critical for preparing single enantiomers or diastereomers. Stereocenters could be introduced, for example, by substitution on the cyclobutyl ring or on an alkyl chain attached to the pyrimidine core.

Several strategies can be employed to achieve stereoselectivity:

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst induces the formation of a product with high enantiomeric excess. For the synthesis of chiral amines, the enantioselective reduction of precursor ketimines is a common strategy. nih.gov Chiral phosphoric acids have also been used as catalysts in the heterodimerization of N-substituted pyrrolidine-1-carboxamides to produce alkaloid cores with high enantioselectivity. ifremer.fr

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. A notable example is the use of (S)-(-)-2-methylpropane-2-sulfinamide in the synthesis of chiral amines. The sulfinamide is condensed with an aldehyde to form a chiral N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the chiral primary amine. google.com

Substrate-Controlled Synthesis: In this approach, the existing stereochemistry in a chiral starting material directs the formation of new stereocenters. This is common in the synthesis of complex molecules and natural product analogs. For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved starting from optically active pinenes, where the rigid bicyclic structure controls the facial selectivity of subsequent reactions like aminohydroxylation. beilstein-journals.org Similarly, asymmetric Mannich reactions using chiral organocatalysts like L-proline can be used to prepare optically active piperidine (B6355638) synthons for natural product analogs. researchgate.net

These methodologies provide a toolbox for accessing stereochemically pure analogs of this compound for further investigation.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for elucidating the fine structural details of N-cyclobutylpyrimidin-2-amine. These techniques provide a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of chemical bonds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Detail

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide foundational information about the number and types of hydrogen and carbon atoms present.

In a typical ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region, generally between 6.5 and 8.5 ppm. libretexts.org The protons of the cyclobutyl group would be found in the aliphatic region, with the methine proton (CH-N) shifted downfield due to the deshielding effect of the adjacent nitrogen atom. libretexts.org The NH proton would likely appear as a broad signal, the chemical shift of which is dependent on solvent and concentration. libretexts.org

The ¹³C NMR spectrum would show distinct signals for the pyrimidine and cyclobutyl carbons. The pyrimidine carbons would resonate at lower field (typically >100 ppm) compared to the sp³-hybridized carbons of the cyclobutyl ring. libretexts.org The carbon atom of the cyclobutyl ring directly attached to the nitrogen (C-N) would be shifted downfield relative to the other cyclobutyl carbons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.3 | Doublet |

| Pyrimidine H-5 | ~6.6 | Triplet |

| NH | 5.0 - 6.0 | Broad Singlet |

| Cyclobutyl CH-N | ~4.5 | Multiplet |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | ~162 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~110 |

| Cyclobutyl C-N | ~50 |

| Cyclobutyl CH₂ | ~30 |

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these resonances and confirm the connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.com For this compound (C₈H₁₁N₃), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern in the mass spectrum offers valuable structural information. A common fragmentation pathway for amines is alpha-cleavage, which in this case would involve the cleavage of bonds adjacent to the nitrogen atom. neu.edu.tr The loss of the cyclobutyl group or fragments thereof would likely be observed. The pyrimidine ring itself is relatively stable and would likely appear as a prominent fragment.

Predicted HRMS Fragmentation

| m/z | Fragment |

|---|---|

| 149.0953 | [M]⁺ (Molecular Ion) |

| 121.0718 | [M - C₂H₄]⁺ |

| 95.0534 | [C₄H₅N₂]⁺ (pyrimidine ring fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. The N-H stretching vibration of the secondary amine would typically appear as a single, sharp peak in the region of 3350-3310 cm⁻¹. libretexts.orgmasterorganicchemistry.com The C-H stretching vibrations of the aromatic pyrimidine ring would be observed above 3000 cm⁻¹, while those of the aliphatic cyclobutyl group would appear below 3000 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1650-1450 cm⁻¹ region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3350-3310 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| 2980-2850 | Medium to Strong | C-H Stretch | Aliphatic (Cyclobutyl) |

| 1620-1580 | Strong | C=N Stretch | Pyrimidine Ring |

| 1580-1450 | Medium to Strong | C=C Stretch | Pyrimidine Ring |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While a specific crystal structure for this compound is not publicly available, analysis of related N-substituted pyrimidine derivatives provides insight into its likely solid-state conformation and intermolecular interactions. researchgate.netiucr.org Single-crystal X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles.

In the solid state, this compound is expected to participate in hydrogen bonding via its secondary amine group, with the pyrimidine nitrogens acting as hydrogen bond acceptors. iucr.org This would likely lead to the formation of supramolecular structures, such as chains or dimers. Pi-pi stacking interactions between the pyrimidine rings of adjacent molecules may also play a role in the crystal packing. The planarity of the pyrimidine ring and the puckered conformation of the cyclobutyl ring would be definitively determined.

Predicted Crystallographic Parameters (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| N-H···N Hydrogen Bond Distance | 2.9 - 3.2 Å |

Conformational Analysis and Rotational Isomerism of the Cyclobutyl Moiety

The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. The two primary puckered conformations are the "bent" and "twisted" forms. For this compound, the cyclobutyl ring will adopt a conformation that minimizes steric interactions between the pyrimidine group and the hydrogens on the cyclobutyl ring.

Rotation around the C-N single bond connecting the cyclobutyl ring to the pyrimidine ring can lead to rotational isomers (conformers). The relative energies of these conformers would be influenced by steric hindrance between the cyclobutyl ring and the pyrimidine ring. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to predict the most stable conformations and the energy barriers to rotation. It is expected that the conformation where the pyrimidine ring is in a pseudo-equatorial position relative to the puckered cyclobutyl ring would be favored to minimize steric clash. nih.gov

Chiroptical Properties and Stereochemical Assignments (if applicable)

This compound itself is not chiral. However, if a stereocenter is introduced, for example by substitution on the cyclobutyl ring, the resulting enantiomers would exhibit chiroptical properties. chemistrywithatwist.com Techniques such as Circular Dichroism (CD) spectroscopy could be used to distinguish between the enantiomers. mdpi.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. mdpi.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. In the case of a chiral derivative of this compound, the electronic transitions of the pyrimidine chromophore would become chiroptically active, giving rise to a unique CD spectrum for each enantiomer. mdpi.com The absolute configuration of the chiral center could be assigned by comparing the experimental CD spectrum with that predicted by quantum chemical calculations. mdpi.com

Reactivity and Reaction Mechanisms of N Cyclobutylpyrimidin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring in N-cyclobutylpyrimidin-2-amine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity:

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult and requires harsh reaction conditions. uoanbar.edu.iqlibretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the two ring nitrogens deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, in acidic conditions often required for such reactions, the nitrogen atoms can be protonated, further deactivating the ring and making substitution even more challenging. uoanbar.edu.iq When such reactions do occur, substitution is directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. The amino group at the C-2 position is an activating group and directs electrophiles to the ortho and para positions. doubtnut.com In the case of this compound, the C-5 position is para to the amino group, making it the most likely site for electrophilic attack, should the reaction proceed.

Nucleophilic Reactivity:

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). This is especially true if the ring is substituted with good leaving groups, such as halogens, at the C-4 or C-6 positions. For instance, in the synthesis of related compounds, a chloro group at the C-4 position is readily displaced by amines. researchgate.netnih.govpreprints.org This suggests that if this compound were to have a suitable leaving group at the C-4 or C-6 position, it would readily undergo nucleophilic substitution at that position.

The following table illustrates the expected reactivity of the pyrimidine ring in this compound.

| Reaction Type | Reagent/Conditions | Expected Product | Reactivity |

| Electrophilic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-cyclobutylpyrimidin-2-amine | Low, requires forcing conditions |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-N-cyclobutylpyrimidin-2-amine | Low, requires forcing conditions |

| Nucleophilic Substitution | |||

| Amination (on a 4-chloro derivative) | R₂NH, heat | N⁴,N²-Dicyclobutyl-N⁴-alkylpyrimidin-2,4-diamine | High |

| Hydroxylation (on a 4-chloro derivative) | NaOH, heat | 2-(Cyclobutylamino)pyrimidin-4-ol | High |

Reactivity of the Amine Functionality

The exocyclic secondary amine in this compound is a key center of reactivity, behaving as both a base and a nucleophile. savemyexams.comlibretexts.org

Basicity:

The lone pair of electrons on the nitrogen atom can accept a proton, making the compound basic. However, the basicity is weaker than that of typical aliphatic amines because the lone pair is partially delocalized into the electron-deficient pyrimidine ring. uoanbar.edu.iq

Nucleophilicity:

The amine group readily participates in nucleophilic substitution and addition reactions. savemyexams.com For example, it can be acylated by acid chlorides or anhydrides to form the corresponding amides. researchgate.net Alkylation with alkyl halides can also occur, potentially leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. libretexts.org Reaction with aldehydes or ketones can lead to the formation of imines, which can be further reduced to form more complex amines. savemyexams.com

Below is a table summarizing the typical reactions of the amine functionality.

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acetyl chloride, base | N-Acetyl-N-cyclobutylpyrimidin-2-amine |

| Alkylation | Methyl iodide, base | N-Cyclobutyl-N-methylpyrimidin-2-amine |

| Reaction with Aldehydes | Benzaldehyde, acid catalyst | N-(Benzylidene)-N-cyclobutylpyrimidin-2-amine (Imine) |

| Reaction with Sulfonyl Chlorides | Benzenesulfonyl chloride, base | N-Cyclobutyl-N-(phenylsulfonyl)pyrimidin-2-amine (Sulfonamide) |

Transformations Involving the Cyclobutyl Substituent

The cyclobutyl group is a saturated aliphatic ring and is generally less reactive than the pyrimidine ring or the amine functionality. However, under certain conditions, it can undergo transformations.

Reactions involving the cyclobutyl ring are less common in the context of complex heterocyclic molecules but can be envisaged under specific conditions. For instance, radical-mediated reactions could potentially functionalize the cyclobutyl ring. beilstein-journals.org In some cases, the cyclobutyl ring can be introduced onto a heterocyclic core via cross-coupling reactions, for example, using a cyclobutyl Grignard reagent with a halogenated pyrimidine. acs.orgorganic-chemistry.org This suggests that the C-N bond connecting the cyclobutyl group to the pyrimidine is relatively stable.

Mechanistic Studies of Key Synthetic and Degradative Reactions

While specific mechanistic studies for this compound are not extensively documented in the literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.

Synthesis: The most common synthesis of N-substituted 2-aminopyrimidines involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine ring by the corresponding amine. The synthesis of this compound would likely proceed via an SNAr mechanism, where cyclobutylamine (B51885) acts as the nucleophile attacking a 2-halopyrimidine. The reaction is typically facilitated by a base to neutralize the generated acid. nih.govpreprints.org

Amine Alkylation/Acylation: The reaction of the exocyclic amine with electrophiles like alkyl halides or acyl chlorides follows a standard nucleophilic substitution or nucleophilic acyl substitution mechanism, respectively. savemyexams.commasterorganicchemistry.com The nitrogen lone pair attacks the electrophilic carbon, leading to the displacement of the leaving group.

Degradation: The degradation of this compound would likely involve the most reactive sites. Hydrolytic degradation of the amine group to a hydroxyl group could occur under harsh acidic or basic conditions. Oxidative degradation might affect the pyrimidine ring or the amine functionality. Photodegradation could also be a possibility, given the UV-absorbing nature of the pyrimidine ring. rsc.org

Formation of Coordination Complexes with Metal Centers

The nitrogen atoms in this compound, both in the pyrimidine ring and the exocyclic amine, possess lone pairs of electrons and can act as ligands to form coordination complexes with various metal centers. uobaghdad.edu.iqekb.egresearchgate.net The pyrimidine ring can coordinate to a metal ion through one or both of its nitrogen atoms, acting as a monodentate or bidentate ligand. The exocyclic amine can also coordinate to a metal center.

The coordination behavior will depend on the metal ion, the solvent, and the presence of other ligands. For example, with transition metals like copper(II), cobalt(II), or nickel(II), it is plausible that this compound could form octahedral or square planar complexes. uobaghdad.edu.iq In these complexes, the ligand could coordinate in a bidentate fashion, involving one of the ring nitrogens and the exocyclic amine nitrogen, forming a stable chelate ring.

The formation of such metal complexes can significantly alter the electronic properties and reactivity of the this compound molecule.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the electronic structure and geometric parameters of a molecule. For N-cyclobutylpyrimidin-2-amine, methods like Hartree-Fock (HF) and post-HF methods can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a static picture of the molecule in its lowest energy state.

Studies on related pyrimidine (B1678525) derivatives, such as pyrazolo[1,5-a]pyrimidines, have utilized methods like HF/6-311+G** and B3LYP/6-311+G** to elucidate their structural parameters. jchemrev.com The analysis of N-(pyrimidyl)-ω-amino acids has also relied on DFT calculations to understand their solid-state structures, which are governed by hydrogen bonding and π-stacking interactions. bohrium.com For this compound, similar calculations would reveal the precise spatial arrangement of its atoms.

A key aspect of its electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. In a study on triazolo pyrimidine derivatives, MEP maps were used to identify reactive sites. jchemrev.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on related structures) This table is illustrative and based on typical values for similar fragments. Actual values would require specific calculations for this compound.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (pyrimidine ring) | 1.34 |

| C=C (pyrimidine ring) | 1.39 | |

| C-N (exocyclic amine) | 1.37 | |

| N-C (cyclobutyl) | 1.47 | |

| C-C (cyclobutyl) | 1.55 | |

| **Bond Angles (°) ** | C-N-C (pyrimidine ring) | 116 |

| N-C-N (pyrimidine ring) | 127 | |

| C-N-C (exocyclic amine) | 121 |

| Dihedral Angles (°) | C-C-N-C (pyrimidine-cyclobutyl) | Variable (see MD) |

Density Functional Theory (DFT) Applications to Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic properties with a good balance of accuracy and computational cost. jchemrev.com For this compound, DFT can be used to predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By comparing the computed and experimental spectra of related pyrimidine derivatives, researchers can confirm the molecular structure and identify characteristic vibrational modes. jchemrev.com

Table 2: Predicted Spectroscopic Data for a Pyrimidine Derivative (Illustrative Example) This data is based on findings for related pyrimidine compounds and serves as a model.

| Spectroscopic Data | Predicted Value | Method | Reference |

|---|---|---|---|

| Vibrational Freq. (cm⁻¹) | ~3400 (N-H stretch) | DFT/B3LYP | jchemrev.com |

| ~1650 (C=N stretch) | DFT/B3LYP | jchemrev.com | |

| ~1580 (ring stretch) | DFT/B3LYP | jchemrev.com | |

| UV-Vis λmax (nm) | ~250-300 | TD-DFT | jchemrev.com |

| ¹H NMR (ppm) | 8.3 (pyrimidine H) | GIAO-DFT | N/A |

| 4.5 (cyclobutyl CH) | GIAO-DFT | N/A | |

| ¹³C NMR (ppm) | 162 (pyrimidine C-NH₂) | GIAO-DFT | N/A |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While QM calculations provide a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational landscape and flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

A key aspect to investigate for this compound would be the rotation around the bond connecting the cyclobutyl group to the exocyclic nitrogen. This rotation determines the orientation of the cyclobutyl ring relative to the pyrimidine ring, which can have significant implications for its interaction with biological targets. MD simulations can reveal the preferred conformations and the energy barriers between them.

MD simulations are also crucial for studying the behavior of the molecule in different environments, such as in aqueous solution or within a protein binding site. For instance, MD simulations have been used to assess the stability of ligand-protein complexes for pyrimidine derivatives. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict the reactivity of this compound and the likely pathways of its chemical reactions. The HOMO and LUMO energies and their distribution are key indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. tandfonline.com

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of reactivity. nih.gov Fukui functions can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. Such analyses have been performed on various pyrimidine derivatives to understand their chemical behavior. nih.gov

For example, a theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives used DFT to investigate their antioxidant mechanisms, which are a form of chemical reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For this compound, if a set of structurally related analogs with known biological activity were available, a QSAR model could be developed.

The process involves calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. Studies on pyrimidine derivatives have successfully employed QSAR to predict their anti-inflammatory and analgesic properties. grafiati.comresearchgate.net For instance, a QSAR study on pyrimidine derivatives with analgesic properties used DFT-calculated parameters in the model. grafiati.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Analogs

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and reactivity |

| Topological | Molecular connectivity indices | Describes the branching and shape of the molecule |

| Thermodynamic | LogP (lipophilicity) | Relates to membrane permeability and solubility |

| Steric | Molecular volume, Surface area | Influences binding to target sites |

Molecular Docking and Ligand-Target Interaction Modeling (focused on binding modes and energetics)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, if a specific protein target is hypothesized or known, molecular docking could be used to predict its binding mode and affinity. The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Numerous studies have employed molecular docking to investigate pyrimidine derivatives as inhibitors of various enzymes. For example, pyrimidine analogues have been docked into the active site of CDK8 protein to explore their potential as anticancer agents. nih.gov In another study, novel imidazole (B134444) 2-amino pyrimidine derivatives were designed and evaluated as anticancer agents against human CDK2 protein using molecular docking. dergipark.org.tr These studies provide a framework for how this compound could be investigated for its potential to interact with specific biological targets.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) |

| N-(pyrimidyl)-β-alanine |

| N-(pyrimidyl)-γ-aminobutiric |

| N-(pyrimidyl)-5-aminovaleric |

| N-(pyrimidyl)-6-aminohexanoic |

| N-(pyrimidyl)glycylglycine |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives |

| Imidazole 2-amino pyrimidine derivatives |

| Pyrazolo[1,5-a]pyrimidines |

Mechanistic Biological Interactions and Target Engagement Molecular Level

Exploration of Specific Molecular Targets (e.g., enzymes, receptors, nucleic acids)

Research and patent literature suggest that N-cyclobutylpyrimidin-2-amine and its close analogs may interact with several distinct classes of biomolecules. The primary molecular targets identified include G protein-coupled receptors and protein kinases.

Histamine (B1213489) H4 Receptor (H4R): A patent for diamino-pyrimidine modulators of the histamine H4 receptor explicitly lists this compound as a compound with H4R modulating properties. google.com The H4 receptor is a G protein-coupled receptor involved in inflammatory responses; its modulation can control the release of inflammatory mediators and inhibit the recruitment of leukocytes like eosinophils and mast cells. google.com

FMS-like tyrosine kinase 3 (FLT3): Studies on closely related diaminopyrimidine compounds indicate potent inhibitory activity against FLT3, a receptor tyrosine kinase. acs.org Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a significant therapeutic target. acs.org The structural similarity of this compound to these active FLT3 inhibitors suggests it may also target this kinase.

DNA Repair Enzymes: A more speculative interaction can be inferred from the activity of DNA photolyase. This enzyme specifically recognizes and repairs a form of DNA damage known as the cis-syn cyclobutylpyrimidine dimer (CPD). nih.gov The enzyme's ability to bind to a cyclobutylpyrimidine structure suggests that this compound could potentially interact with the active sites of such DNA repair proteins. nih.gov

Elucidation of Binding Mechanisms and Modes of Action at the Atomic and Molecular Level

The binding mechanism of this compound varies depending on its molecular target, involving specific non-covalent interactions.

For potential kinase targets like FLT3 , the binding mode of analogous compounds provides significant insight. The amine group at the 2-position of the pyrimidine (B1678525) ring is hypothesized to be crucial for activity, likely forming a key hydrogen-bonding interaction within the kinase's active site. acs.org The planar pyrimidine ring system itself may participate in favorable π-π stacking interactions with aromatic amino acid residues in the binding pocket. vulcanchem.com

In its role as a Histamine H4 Receptor modulator , the compound's interaction leads to a functional outcome of inhibiting leukocyte chemotaxis. google.com This suggests that its binding alters the receptor's conformation, interfering with the signaling cascade that promotes cell migration.

While specific studies detailing the target deconvolution for this compound are not publicly available, the identification of its targets likely involved established biochemical methods. Functional assays, such as those measuring the inhibition of histamine-induced eosinophil shape change or chemotaxis, are standard for identifying H4R modulators. google.com For kinase targets, enzymatic assays measuring the reduction in kinase activity (e.g., phosphorylation of a substrate) in the presence of the compound are a primary method of identification and characterization. acs.org

There is no information available in the reviewed literature regarding the use of genetic interaction profiling to elucidate the biological pathways affected by this compound.

Direct Biochemical Methods for Target Identification

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-activity relationship (SAR) studies, which explore how chemical modifications affect a compound's biological activity, reveal critical features for molecular interaction. Analysis of compounds analogous to this compound targeting the FLT3 kinase has provided key insights. acs.org

The amine (-NH-) at the pyrimidine C2 position appears critical. SAR studies on related diaminopyrimidines showed that replacing this amine with an N-methyl group (-N(CH₃)-) completely abrogated its inhibitory effect on FLT3. acs.org This strongly suggests the hydrogen atom on the amine acts as a crucial hydrogen bond donor in the binding interaction. acs.orgdrugdesign.org Interestingly, replacing the 2-amine with an ether linkage (-O-) restored potent inhibition, indicating that while the hydrogen bond donation is important, other interactions can compensate, or the binding mode may shift. acs.org

| Compound Modification (at C2 of Pyrimidine) | Linker | Effect on FLT3 Kinase Inhibition | Inferred Importance of Interaction |

|---|---|---|---|

| Analog with 2-Amine | -NH- | Active | Hydrogen bond donor likely critical for binding. acs.org |

| Analog with N-Methyl Amine | -N(CH₃)- | Inactive | Loss of H-bond donor capability eliminates activity. acs.org |

| Analog with Ether | -O- | Active | Suggests alternative interactions or binding modes are possible. acs.org |

Kinetic Analysis of Molecular Interactions (e.g., enzyme inhibition kinetics)

Enzyme kinetics is the study of reaction rates catalyzed by enzymes, providing quantitative measures of inhibitor potency. wikipedia.org Key parameters derived from Michaelis-Menten kinetics include Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax), which reflects the enzyme's affinity for its substrate. libretexts.org Inhibitors are often characterized by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).

While the principles of enzyme kinetics are essential for characterizing the interaction of this compound with potential enzyme targets like FLT3, specific kinetic data (e.g., Ki, Vmax, Km values) for this particular compound are not available in the reviewed literature. nih.govqmul.ac.uk

Allosteric Modulation Studies (if applicable)

Allosteric modulators are ligands that bind to a receptor at a site topologically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This binding induces a conformational change in the receptor, which can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity or efficacy of the endogenous agonist. mdpi.compharmacologycanada.orgfrontiersin.org

The designation of this compound as a "modulator" of the Histamine H4 Receptor suggests it may function allosterically. google.com Allosteric modulation offers potential advantages, including greater subtype selectivity and a ceiling effect that can improve safety. nih.gov However, definitive studies confirming that this compound acts via an allosteric mechanism at the H4R, and whether it functions as a PAM or NAM, have not been detailed in the available literature. nih.gov

Rational Design Approaches for Modulators of Molecular Targets

The strategic incorporation of the N-cyclobutyl moiety onto a pyrimidin-2-amine scaffold is a key consideration in the rational design of selective and potent modulators of various molecular targets. This design choice is often driven by the unique conformational and electronic properties of the cyclobutyl group, which can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic profile. Medicinal chemistry campaigns have explored the introduction of this group to optimize interactions within the binding sites of enzymes such as kinases and deubiquitinases.

The rationale for utilizing a cyclobutyl group in drug design is multifaceted. Its three-dimensional, puckered conformation can allow for more specific and favorable interactions with the target protein compared to a flat aromatic ring or a more flexible linear alkyl chain. ru.nl This defined shape can help to properly orient the rest of the molecule within a binding pocket to maximize key interactions like hydrogen bonds and hydrophobic contacts. ru.nl Furthermore, replacing a more metabolically labile group, such as an isopropyl group, with a cyclobutyl ring is a common strategy aimed at improving metabolic stability. acs.org

Detailed Research Findings

Research into the structure-activity relationships (SAR) of various pyrimidine-based inhibitors has provided insights into the role of the N-cyclobutyl substituent. While a comprehensive study focused solely on this compound is not extensively documented in the public domain, data from related series of compounds illustrate the impact of this moiety.

In the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1), a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. scirp.org Within this series, an analog featuring a cyclobutyl group (compound 76) was created in an attempt to enhance metabolic stability compared to an isopropyl-substituted counterpart. acs.org This cyclobutyl derivative demonstrated potent inhibition of USP1/UAF1. acs.org However, in this specific instance, the substitution did not lead to an improvement in metabolic stability. acs.org

Similarly, in a study focused on identifying inhibitors for RET (Rearranged during Transfection) kinase, a series of pyrrolo[2,3-d]pyrimidine derivatives were investigated. nih.gov The SAR exploration involved modifying a phenyl ring substituent. It was observed that replacing the phenyl ring with smaller cycloalkyl groups, such as cyclopropyl (B3062369) or cyclobutyl, resulted in a slight enhancement of inhibitory activity against the kinase. nih.gov

Further evidence for the utility of the cyclobutyl group comes from the development of inhibitors for Doublecortin-like kinase 1 (DCLK1). In a study optimizing a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] acs.orgCurrent time information in Bangalore, IN.diazepin-6-one scaffold, various substituents were explored. nih.gov A compound with a cyclobutyl substitution was synthesized and showed a specific level of potency against DCLK1, contributing to the understanding of the steric and electronic requirements of the binding site. nih.gov

The following interactive table summarizes the biological activity of selected N-cyclobutyl-containing compounds and their relevant analogs from the literature.

| Compound/Analog | Target | Activity (IC50) | Reference |

| Cyclobutyl analog (76) | USP1/UAF1 | 180 nM | acs.org |

| Cyclobutyl-substituted pyrrolo[2,3-d]pyrimidine | RET Kinase | Slight improvement over phenyl | nih.gov |

| Cyclobutyl-substituted diazepinone | DCLK1 | 14 ± 2 nM | nih.gov |

These examples underscore the nuanced role of the N-cyclobutyl group in molecular recognition. Its impact on biological activity is highly dependent on the specific topology and amino acid composition of the target's binding site. The puckered nature of the cyclobutane (B1203170) ring can be particularly advantageous in positioning other functional groups for optimal interaction, a principle that has been successfully applied in the design of inhibitors for Janus kinases (JAKs). ru.nl In that context, the defined conformation of the cyclobutyl ring was crucial for establishing key hydrogen bonding interactions within the enzyme's active site. ru.nl

The rational design of modulators incorporating the this compound core or similar motifs continues to be an active area of research, leveraging computational modeling and empirical SAR studies to fine-tune molecular interactions and achieve desired therapeutic profiles. nih.gov

Derivatization Strategies and Analog Development for Research Probes

Design Principles for N-cyclobutylpyrimidin-2-amine Derivatives

The design of derivatives based on the this compound scaffold is primarily guided by principles of structure-based drug design and the optimization of molecular interactions with specific biological targets. The pyrimidine (B1678525) ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonds and participate in π-π stacking interactions within the binding sites of enzymes, particularly protein kinases. rsc.orgmdpi.commdpi.com

Key design principles include:

Target-Oriented Synthesis: Derivatives are often designed as inhibitors of specific protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) or Spleen Tyrosine Kinase (Syk), or as modulators of receptors like the histamine (B1213489) H4 receptor. acs.orggoogle.com The design process begins with the hypothesis that the aminopyrimidine core can act as an ATP-competitive inhibitor by occupying the adenine-binding pocket of a kinase. rsc.orgmdpi.com

Bioisosteric Replacement and Structural Optimization: To improve potency, selectivity, and pharmacokinetic properties, various parts of the molecule are systematically altered. benthamdirect.com For example, the cyclobutyl group may be replaced with other cyclic or acyclic alkyl groups to probe the size and nature of a hydrophobic pocket. acs.org Similarly, the pyrimidine ring can be substituted at available positions (e.g., C4, C5, C6) with different functional groups to enhance binding affinity or block metabolic pathways. rsc.orgmdpi.com

Scaffold Hybridization: This principle involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.combenthamdirect.com This strategy aims to engage multiple binding sites or target multiple pathways simultaneously.

Systematic Synthesis of Structural Analogs for SAR Refinement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, this involves the systematic synthesis of analogs where specific parts of the molecule are modified to understand their contribution to target binding and functional activity.

A common starting point for analog synthesis is a dichloropyrimidine, which allows for sequential nucleophilic aromatic substitution (SNAr) reactions. For example, 2,4-dichloropyrimidine (B19661) can be reacted first with cyclobutylamine (B51885) to install the N-cyclobutyl group, followed by a second reaction with a different amine at the C4 position. acs.orgnih.gov This approach allows for the introduction of a wide diversity of substituents.

Key modifications for SAR exploration include:

Varying the N-Alkyl Group: Replacing the cyclobutyl moiety with different alkyl or cycloalkyl groups to determine the optimal size and conformation for fitting into a specific binding pocket.

Substitution on the Pyrimidine Ring: Introducing substituents at the 4, 5, or 6 positions of the pyrimidine ring. This is often achieved by starting with a pre-substituted pyrimidine or through cross-coupling reactions (e.g., Suzuki, Heck) on a halogenated pyrimidine intermediate. mdpi.comacs.org

Modification of the Amine Linker: The exocyclic amine can be N-methylated or replaced with an oxygen (ether) or sulfur (thioether) linker to probe the importance of the hydrogen bond donor capability at this position. acs.orgnih.gov

The resulting analogs are then tested in biological assays (e.g., enzyme inhibition assays) to quantify their activity. The data generated allows for the construction of an SAR model that guides further design iterations.

Table 1: Representative Data for SAR Refinement of a Hypothetical Aminopyrimidine Kinase Inhibitor

| Compound ID | R1 Group (at C2) | R2 Group (at C4) | Kinase Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Parent-1 | Cyclobutyl | -H | 500 |

| Analog-1A | Cyclopropyl (B3062369) | -H | 1200 |

| Analog-1B | Cyclopentyl | -H | 450 |

| Analog-2A | Cyclobutyl | -Aniline | 85 |

| Analog-2B | Cyclobutyl | -4-Fluoroaniline | 50 |

| Analog-2C | Cyclobutyl | -3-Pyridylaniline | 15 |

This table presents hypothetical data to illustrate the process of SAR refinement, where changes in substituents (R1, R2) lead to measurable differences in biological activity.

Introduction of Reporter Groups for Analytical or Imaging Applications

To use this compound derivatives as probes in biological systems, they must be detectable. This is achieved by covalently attaching reporter groups, such as chromophores, fluorophores, or isotopic labels.

Fluorescent labeling enables the visualization and tracking of molecules in cells and tissues, providing insights into their localization, dynamics, and interactions. ozbiosciences.com Strategies for tagging this compound derivatives typically involve modifying the structure to include a reactive handle for conjugation with a fluorescent dye or by incorporating an intrinsically fluorescent moiety.

Conjugation to Reactive Dyes: The primary amino group of this compound or an amino group introduced elsewhere in the molecule is a convenient site for reaction with amine-reactive dyes like those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. thermofisher.com Alternatively, a thiol-reactive handle could be introduced to react with maleimide-functionalized fluorophores. thermofisher.com

Intrinsically Fluorescent Analogs: Another approach is to modify the pyrimidine core itself to create a fluorescent analog. For instance, the 2-aminopyridine (B139424) scaffold, a close structural relative, can serve as a fluorescent label for analyzing oligosaccharides. While this compound is not strongly fluorescent, derivatization, particularly through the creation of extended conjugated systems, could enhance its photophysical properties. A notable strategy in molecular biology is the use of benzylchloropyrimidine (CP) conjugates with dyes like carboxyrhodamines for labeling protein tags such as SNAP-tag, which demonstrates the utility of pyrimidine derivatives in creating bright and cell-permeable probes. researchgate.net

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, tracing metabolic pathways, and performing quantitative mass spectrometry without significantly altering the chemical properties of the molecule. tacr.cz Derivatives of this compound can be synthesized with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Synthesis with Labeled Precursors: The most direct method is to use isotopically labeled starting materials in the chemical synthesis. For example, ¹⁵N-labeled pyrimidines can be prepared using labeled ammonia (B1221849) as the primary isotopic source in certain synthesis routes. chemrxiv.org Similarly, incorporating building blocks synthesized from ¹³C-glucose or ¹³C-glycerol can introduce ¹³C labels into the pyrimidine or cyclobutyl rings. mdpi.com

Applications in Mechanistic Studies: Once synthesized, these labeled probes can be used in various experiments. For instance, in NMR studies, selective ¹³C or ¹⁵N labeling simplifies complex spectra and helps identify specific atoms involved in molecular interactions. mdpi.comnih.gov In mass spectrometry-based proteomics, proteins that interact with the labeled compound can be identified and quantified.

Chromophore and Fluorophore Tagging

Solid-Phase Synthesis Approaches for Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry, particularly solid-phase synthesis, is employed. u-szeged.hu This technique allows for the rapid, parallel synthesis of a large number of derivatives (a "library") by anchoring a common intermediate to a solid support (resin) and treating it with a variety of building blocks. u-szeged.huresearchgate.net

A general strategy for the solid-phase synthesis of a 2,4-disubstituted pyrimidine library might involve the following steps:

Resin Functionalization: An amine is immobilized on a solid support, such as a 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene resin, via reductive amination. researchgate.net

Scaffold Attachment: The resin-bound amine is reacted with a di-chlorinated pyrimidine (e.g., 2-alkyl-4,6-dichloropyrimidine), attaching the pyrimidine scaffold to the solid support through a nucleophilic substitution reaction. researchgate.net

Diversification: The remaining chloro-substituent on the pyrimidine ring is then reacted with a diverse set of amines or other nucleophiles in separate reaction vessels. This step introduces the first point of diversity. If the initial scaffold allows for further reactions, additional diversification steps can be performed.

Cleavage: The final compounds are cleaved from the solid support, typically using acidic conditions (e.g., trifluoroacetic acid), yielding the purified products. researchgate.net

This automated and high-throughput approach is essential for generating the large number of analogs required for comprehensive SAR studies and for discovering new hits in drug screening campaigns. u-szeged.hugoogle.com

Impact of Derivatization on Molecular Interaction Profiles

Every modification to the this compound structure has the potential to alter its molecular interaction profile, influencing its affinity, selectivity, and mechanism of action.

Steric and Electronic Effects: Adding bulky groups can introduce steric hindrance that may either prevent binding or, if complementary to the target's shape, enhance it. Electronic modifications, such as adding electron-withdrawing (e.g., halogens) or electron-donating groups, alter the charge distribution and hydrogen-bonding capabilities of the pyrimidine ring, which is critical for interactions in ATP-binding sites. rsc.orgmdpi.com

Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the pyrimidine ring are key hydrogen bond donors and acceptors. mdpi.com SAR studies often reveal that maintaining these interactions is crucial for potency. For instance, replacing a linker amine with an ether linkage can significantly reduce enzymatic activity by removing a critical hydrogen bond donor. acs.orgresearchgate.net

Hydrophobicity and Solubility: Modifying the scaffold with hydrophobic (e.g., alkyl, aryl) or hydrophilic (e.g., hydroxyl, carboxyl) groups directly impacts the compound's solubility and its ability to engage in hydrophobic interactions within a binding pocket. These changes also affect pharmacokinetic properties like membrane permeability.

Conformational Changes: The introduction of different substituents can alter the preferred conformation of the molecule. For example, the flexibility of a linker connecting the pyrimidine to another ring system can allow the molecule to adopt different shapes to better fit a binding site. nih.gov

Reporter Group Interference: While essential for detection, large reporter groups like fluorophores can sometimes interfere with the native binding of the pharmacophore. Therefore, they are often attached via flexible linkers to minimize steric clashes with the biological target. In contrast, isotopic labeling is considered the least perturbing modification, making it ideal for studying unmodified molecular interactions. tacr.cz

Advanced Analytical Methodologies for N Cyclobutylpyrimidin 2 Amine

Development of Hyphenated Techniques for Trace Analysis

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the trace analysis of organic molecules like N-cyclobutylpyrimidin-2-amine in complex matrices. nih.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the high sensitivity and selectivity required for detecting minute quantities of such compounds. rsc.orgresearchgate.net

The analysis of nitrogen-containing compounds, including various amines and pyrimidine-based structures, is frequently accomplished using LC-MS/MS. nih.gov This is often the method of choice due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization. For a compound like this compound, a reversed-phase liquid chromatography (RPLC) method would likely be developed. The coupling to a tandem mass spectrometer (MS/MS) allows for highly selective detection using modes like Selected Reaction Monitoring (SRM), which significantly reduces matrix interference and enhances detection limits. rsc.orgpjoes.com

Method development for trace analysis would involve optimizing several key parameters, from sample extraction to the final detection settings. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method might be employed for sample preparation, especially from complex matrices like agricultural or biological samples. nih.gov

Table 1: Typical LC-MS/MS Parameters for Trace Analysis of Related Amine/Pyrimidine (B1678525) Compounds

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Chromatography Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Acidified mobile phase promotes ionization for positive mode ESI and improves peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The nitrogen atoms in the pyrimidine ring and amine group are readily protonated. |

| MS/MS Scan Type | Selected Reaction Monitoring (SRM) | Offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/g | Achievable range for many modern LC-MS/MS instruments for similar compounds. nih.gov |

Chiral Separation Techniques for Enantiomer Resolution (if applicable)

The applicability of chiral separation depends on whether the molecule can exist as non-superimposable mirror images (enantiomers). An analysis of the structure of this compound reveals that the parent molecule itself is achiral. It possesses a plane of symmetry and lacks any stereocenters.

However, if substituents were introduced onto the cyclobutyl or pyrimidine ring, a chiral center could be created, necessitating enantiomeric resolution. For such chiral analogues, several techniques are available. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. wvu.eduresearchgate.net Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for the separation of basic compounds. nih.gov

The selection of the CSP is critical and is based on the functional groups present in the analyte. For a chiral amine derivative, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful. nih.govmdpi.com The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. researchgate.net

Table 2: Chiral Separation Strategies for Related Chiral Amines and Heterocycles

| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Cellulose carbamate) | n-Hexane / Isopropanol / Diethylamine | UV | mdpi.com |

| SFC | Polysaccharide-based (e.g., CHIRALPAK AD-H) | CO₂ / Ethanol with 0.1% Ethanesulfonic Acid | UV/MS | nih.gov |

| HPLC | Crown Ether-based (e.g., CROWNPAK CR-I) | Perchloric acid solution (pH 2-3) | UV | chromatographytoday.com |

| CE | Cyclodextrin (CD) as chiral selector in buffer | Phosphate buffer with DM-β-CD | UV | wvu.edu |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

In situ reaction monitoring provides real-time data on the progress of a chemical synthesis, offering insights into reaction kinetics, mechanism, and endpoint determination without the need for sampling. For the synthesis of this compound, advanced spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy would be highly valuable.

FTIR spectroscopy is a powerful tool for studying pyrimidine derivatives, as the vibrational modes of the pyrimidine ring and its substituents provide a detailed structural fingerprint. vandanapublications.com In a reaction mixture, an attenuated total reflectance (ATR) probe can be inserted directly into the reactor. The synthesis of this compound, likely from a precursor like 2-chloropyrimidine (B141910) and cyclobutylamine (B51885), could be monitored by tracking the disappearance of the C-Cl stretching vibration of the reactant and the appearance of the C-N stretching and N-H bending vibrations associated with the product. vandanapublications.com

Theoretical studies using Density Functional Theory (DFT) can complement experimental spectroscopy by predicting the vibrational frequencies of reactants, intermediates, and products, aiding in the assignment of complex spectra. emmanuelcollege.ac.insciensage.info

Table 3: Potential Spectroscopic Markers for In Situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Key Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| FTIR / Raman | C-Cl Stretch (of 2-chloropyrimidine) | 600 - 800 | Disappearance |

| FTIR / Raman | Pyrimidine Ring Vibrations | 1400 - 1600 | Shift in position and intensity |

| FTIR / Raman | C-N Stretch (secondary amine) | 1250 - 1350 | Appearance |

| FTIR | N-H Bend (secondary amine) | 1550 - 1650 | Appearance |

Future Research Directions and Unexplored Avenues

Uncharted Synthetic Transformations of the Pyrimidine (B1678525) and Cyclobutyl Moieties

The structural core of N-cyclobutylpyrimidin-2-amine, comprising a pyrimidine ring and a cyclobutyl group, offers significant opportunities for novel synthetic explorations. ontosight.ai Future research could focus on developing innovative and efficient methods for the functionalization of both moieties, leading to a diverse library of new chemical entities.

For the pyrimidine core, unexplored transformations could include:

Direct C-H Arylation: Palladium-catalyzed direct arylation of the pyrimidine ring could introduce a wide range of aromatic and heteroaromatic substituents, a technique that has been successfully applied to other pyrimidine systems. fiu.edu

Tandem Cyclizations: The development of silver-catalyzed or iodine-mediated tandem cyclizations could lead to the creation of complex, pyrimidine-embedded polyheterocycles. acs.orgnih.gov

Skeletal Transformation: Investigating chemoselective bond cleavages or migrations could enable the transformation of the pyrimidine ring into medium-sized azacycles, which are currently underrepresented in medicinal chemistry. acs.orgnih.gov

For the cyclobutyl moiety, research could investigate:

Ring-Opening Reactions: Lewis acid-mediated ring-opening reactions with various nucleophiles, such as electron-rich arenes or thiols, could yield novel acyclic structures with potential biological activities. acs.org

Ring Expansion: Metal-promoted ring expansion reactions could transform the cyclobutane (B1203170) ring into larger carbocycles like cyclopentane (B165970) or cyclopentene (B43876) derivatives, offering access to different chemical space. ugent.be

[2+2] Photocycloaddition Reactions: Exploring intramolecular and intermolecular [2+2] photocycloaddition reactions could lead to the synthesis of complex polycyclic systems containing the cyclobutane ring. acs.orgresearchgate.net

These synthetic strategies would not only expand the chemical diversity of this compound derivatives but also pave the way for a deeper understanding of their structure-activity relationships.

Application of Advanced Computational Methodologies to Complex Reactivity

Advanced computational methods are increasingly vital for predicting and understanding the reactivity and properties of complex molecules. For this compound, these methodologies can provide invaluable insights that can guide synthetic efforts and rationalize experimental observations.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be employed to optimize the geometry of this compound and its derivatives, as well as to calculate a range of quantum chemical parameters. nih.govjchemrev.com These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and dipole moment, can help predict the molecule's reactivity and potential for intermolecular interactions. nih.govjchemrev.comajchem-b.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological targets or other molecules in a simulated physiological environment. ajchem-b.com This can provide insights into binding modes and the stability of molecular complexes.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes, offering a deeper understanding of the forces that govern its structure and reactivity. nih.gov

By applying these computational tools, researchers can build predictive models for the behavior of this compound, accelerating the discovery of new derivatives with desired properties.

Development of this compound as a Scaffold for Novel Chemical Probes

The pyrimidine scaffold is a "privileged substructure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. acs.orgnih.gov This makes this compound an excellent starting point for the development of novel chemical probes to investigate biological processes.

Strategies for developing this compound-based chemical probes include:

Diversity-Oriented Synthesis (DOS): Employing a DOS strategy, researchers can systematically modify the this compound scaffold to generate a library of structurally diverse compounds. acs.orgnih.gov This library can then be screened against a wide range of biological targets to identify new probes.

Rational Design of Peptidomimetics: The pyrimidine core can be used to design peptidomimetics that mimic the secondary structures of proteins, enabling the targeting of protein-protein interactions (PPIs) that have been traditionally difficult to modulate with small molecules. acs.orgnih.gov

Attachment of Reporter Groups: Functionalizing this compound with fluorescent tags or other reporter groups can enable the visualization and tracking of the molecule within cells and tissues. researchgate.net

The development of chemical probes from the this compound scaffold holds significant promise for elucidating the function of novel biological targets and for the development of new therapeutic agents. nih.gov